molecular formula C9H16O4 B1662010 Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate CAS No. 6290-17-1

Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate

Cat. No.: B1662010
CAS No.: 6290-17-1
M. Wt: 188.22 g/mol
InChI Key: GSIXJEIRJVOUFB-UHFFFAOYSA-N
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Description

Ethyl dimethyl dioxolane acetate(ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate) is an isomeric mixture of ethyl dimethyl dioxolane acetate. It is also referred to as ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate.
cis- And trans-ethyl 2, 4-dimethyl-1, 3-dioxolane-2-acetate, also known as 1, 3-dioxolane-2-acetic acid, 2, 4-dimethyl-, ethyl ester or acetoacetic acid, ethyl ester, 1, 2-propylene ketal, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. cis- And trans-ethyl 2, 4-dimethyl-1, 3-dioxolane-2-acetate is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). cis- And trans-ethyl 2, 4-dimethyl-1, 3-dioxolane-2-acetate has been primarily detected in urine. Within the cell, cis- and trans-ethyl 2, 4-dimethyl-1, 3-dioxolane-2-acetate is primarily located in the cytoplasm. cis- And trans-ethyl 2, 4-dimethyl-1, 3-dioxolane-2-acetate has an apple, fresh, and fruity taste.

Mechanism of Action

Target of Action

Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate, also known as Ethyl acetoacetate propylene glycol ketal, is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound is used in the flavor and fragrance industry due to its fruity aroma . The interaction of this compound with its targets and the resulting changes are yet to be fully understood and require further investigation.

Result of Action

Given its use in the flavor and fragrance industry, it can be inferred that the compound may interact with olfactory receptors, but this requires further scientific validation .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate plays a significant role in biochemical reactions, particularly as an intermediate in organic synthesis. It interacts with various enzymes and proteins, facilitating reactions that involve the formation of carbon-carbon bonds. The compound’s ester functional group is susceptible to hydrolysis by esterases, leading to the formation of corresponding acids and alcohols. Additionally, its dioxolane ring structure can undergo ring-opening reactions catalyzed by specific enzymes, further contributing to its versatility in biochemical pathways .

Cellular Effects

Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. For instance, it may alter the expression of genes involved in metabolic pathways, leading to changes in the production of essential metabolites. Furthermore, its interaction with cellular membranes can impact membrane fluidity and permeability, influencing the overall cellular environment .

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate involves its binding interactions with specific biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it may inhibit certain hydrolases by forming stable complexes with the enzyme’s active site, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance catalytic activity. These interactions ultimately lead to alterations in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but may degrade when exposed to extreme pH or temperature variations. Long-term studies have shown that its impact on cellular function can vary, with initial exposure leading to acute changes in metabolic activity, followed by adaptive responses over extended periods .

Dosage Effects in Animal Models

The effects of Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to various metabolites. The compound can be metabolized by esterases to produce acetic acid and corresponding alcohols, which are further processed in metabolic cycles. Additionally, its dioxolane ring can be cleaved by specific enzymes, leading to the formation of intermediate compounds that participate in energy production and biosynthetic pathways .

Transport and Distribution

Within cells and tissues, Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate is transported and distributed through interactions with transporters and binding proteins. The compound can cross cellular membranes via passive diffusion or facilitated transport mechanisms. Once inside the cell, it may localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. Its distribution is influenced by factors such as lipid solubility and affinity for cellular components .

Subcellular Localization

The subcellular localization of Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the mitochondria, where it participates in energy metabolism, or in the endoplasmic reticulum, where it influences protein folding and processing. These localization patterns are essential for understanding its role in cellular physiology .

Properties

IUPAC Name

ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-4-11-8(10)5-9(3)12-6-7(2)13-9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIXJEIRJVOUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(OCC(O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047549
Record name Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Soft, fruity notes
Record name cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.048-1.054
Record name cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6290-17-1, 293292-51-0
Record name Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
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Record name Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
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Record name 6290-17-1
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Record name 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester
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Record name Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
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Record name Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
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Record name cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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